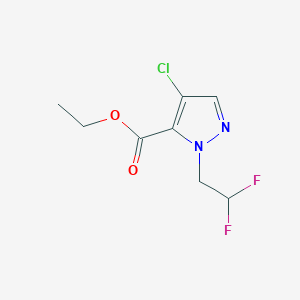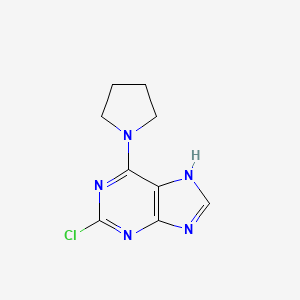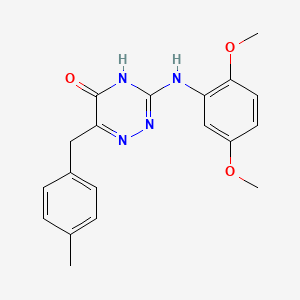
(3-(1H-tetrazol-1-yl)phenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(1H-tetrazol-1-yl)phenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a complex organic compound. Its structure is notable for containing tetrazole, phenyl, thiophen, pyridazin, and piperazine groups, indicating potential versatility in chemical reactions and applications. This compound's multifaceted structure makes it intriguing for researchers across various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(1H-tetrazol-1-yl)phenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone typically involves multiple steps, each carefully controlled to ensure the correct formation of bonds and functional groups. Starting materials usually include substituted benzenes and various cyclic compounds.
Industrial Production Methods: Industrial synthesis of this compound involves scaling up laboratory methods, often utilizing continuous flow reactors to manage the multistep reactions more efficiently. Optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions involve agents like sodium borohydride or lithium aluminium hydride, targeting specific functional groups within the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, influenced by the electronic structure of the phenyl and pyridazin rings.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminium hydride
Solvents: Methanol, ethanol, dichloromethane
Major Products: The products of these reactions vary depending on the specific reagents and conditions used. For instance, oxidation may yield oxidized derivatives of the phenyl or thiophen rings, while reduction may target ketone groups, converting them to alcohols.
Scientific Research Applications
Chemistry: In synthetic chemistry, (3-(1H-tetrazol-1-yl)phenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone serves as an intermediate for creating more complex molecules, contributing to the development of novel materials with unique properties.
Biology: Biologically, this compound may interact with various biological pathways due to its structural diversity, offering insights into its potential as a biochemical tool or a therapeutic candidate.
Industry: In industrial applications, it may be used in the production of advanced polymers or as a component in specialized coatings or adhesives, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action for (3-(1H-tetrazol-1-yl)phenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may function as an enzyme inhibitor, binding to active sites and disrupting normal enzymatic activity. Its multiple aromatic rings and heteroatoms could facilitate interactions with DNA or proteins, altering cellular pathways.
Comparison with Similar Compounds
Compared to similar compounds, such as (3-(1H-tetrazol-1-yl)phenyl)(4-(3-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)methanone, this compound exhibits unique properties due to the presence of the thiophen ring, which may enhance its electronic and steric interactions. Similar compounds include:
(3-(1H-tetrazol-1-yl)phenyl)(4-(3-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)methanone
(3-(1H-tetrazol-1-yl)phenyl)(4-(4-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone
These compounds share structural similarities but differ in specific substituents, affecting their reactivity and application potential.
There you have it! This should give you a comprehensive understanding of the compound
Properties
IUPAC Name |
[3-(tetrazol-1-yl)phenyl]-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N8OS/c29-20(15-3-1-4-16(13-15)28-14-21-24-25-28)27-10-8-26(9-11-27)19-7-6-17(22-23-19)18-5-2-12-30-18/h1-7,12-14H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFSBANUCODKCRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CS3)C(=O)C4=CC(=CC=C4)N5C=NN=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N8OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2-ethoxyethyl)-8-(4-ethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/new.no-structure.jpg)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-ethyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2872823.png)



![Tert-butyl 2-[(2-phenylethyl)amino]acetate](/img/structure/B2872830.png)
![2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B2872831.png)
![N-allyl-6-{[(4-chlorophenyl)sulfonyl]methyl}-2-methyl-4-pyrimidinamine](/img/structure/B2872833.png)
![4-chloro-N-(4-chlorobenzyl)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)benzenesulfonamide](/img/structure/B2872834.png)
![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2872836.png)
![4-methyl-N-[5-methyl-2-(4-oxo-6-propyl-1,3-diazinan-2-yl)pyrazol-3-yl]thiadiazole-5-carboxamide](/img/structure/B2872838.png)
![3-{[(Tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2872841.png)
![{1-methyl-2-[(4-nitrobenzyl)sulfanyl]-1H-imidazol-5-yl}methanol](/img/structure/B2872842.png)

